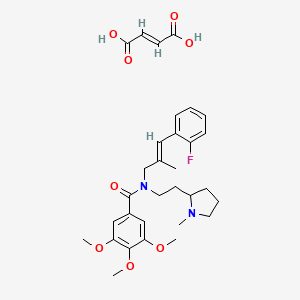

VUF11207 fumarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

VUF11207 fumarate is a CXCR7 agonist that binds specifically to CXCR7 . It is known to reduce CXCL12-mediated osteoclastogenesis and bone resorption by inhibiting ERK phosphorylation .

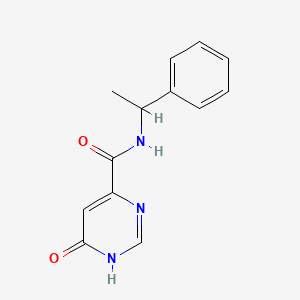

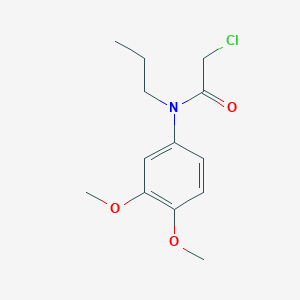

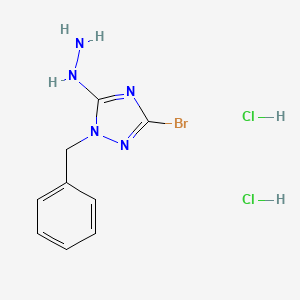

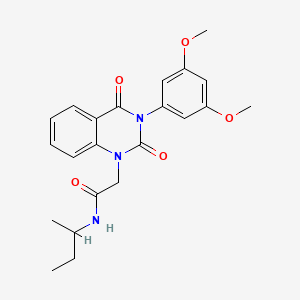

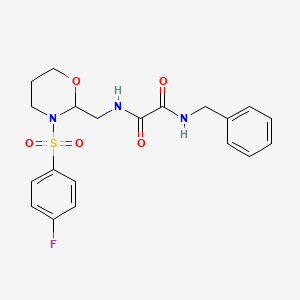

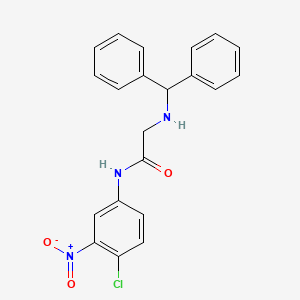

Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C31H39FN2O8 .Chemical Reactions Analysis

This compound is known to inhibit RANKL and TNF-α-induced osteoclastogenesis through CXCL12 inhibition in osteoclast precursor cells . It also inhibits osteoclastogenesis by suppressing the phosphorylation of ERK .Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs) and Biomaterials

A study by Wißmann et al. (2012) introduces a novel Zr-based metal-organic framework (MOF) incorporating fumarate linkers. This research highlights the potential application of fumarate-containing MOFs in biomaterials, given their natural occurrence and the ability to improve crystallinity and microporosity through modulation (Wißmann et al., 2012).

Tissue Engineering and Biomedical Applications

Díez-Pascual (2017) discusses the use of poly(propylene fumarate) (PPF) in tissue engineering, emphasizing its mechanical properties, biodegradability, and biocompatibility. PPF-based bionanocomposites, enhanced with various nanofillers, show promise in bone tissue engineering due to their improved mechanical properties and antibacterial activity (Díez-Pascual, 2017).

Oncometabolite and Cancer Research

Fumarate's role as an oncometabolite is explored in the context of its accumulation due to mutations in fumarate hydratase (FH), a Krebs cycle enzyme. This accumulation is implicated in various cancers, demonstrating fumarate's potential as a target for cancer therapy and its involvement in oncogenic pathways (Yang et al., 2012).

Electrochemical Applications

The synthesis and characterization of gallium- and indium-fumarate MOFs by Zhang et al. (2018) show these materials' potential in adsorption and storage applications, particularly for CO2. This research underscores fumarates' versatility in developing new materials with specific electrochemical properties (Zhang et al., 2018).

Regulation of Immune Responses

Research by Kornberg et al. (2018) on dimethyl fumarate (DMF), a fumarate derivative, elucidates its mechanism in modulating immunity through metabolic pathways. DMF's impact on aerobic glycolysis and immune response modulation has implications for treating autoimmune diseases, highlighting fumarates' potential in immunotherapy (Kornberg et al., 2018).

Wirkmechanismus

Target of Action

VUF11207 fumarate is a highly potent agonist of the chemokine receptor CXCR7 . This receptor, also known as ACKR3, plays a crucial role in various biological processes, including immune response and inflammation .

Mode of Action

This compound interacts with its primary target, the CXCR7 receptor, by binding specifically to it . This binding induces the recruitment of a protein called β-arrestin2 . The recruitment of β-arrestin2 leads to the internalization of the CXCR7 receptor , which is a critical step in the signaling process of this receptor.

Biochemical Pathways

The interaction of this compound with the CXCR7 receptor affects several biochemical pathways. One of the key pathways influenced is the ERK phosphorylation pathway . This compound reduces CXCL12-mediated osteoclastogenesis and bone resorption by inhibiting ERK phosphorylation . This inhibition disrupts the normal functioning of the pathway, leading to changes in cellular processes such as cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability. It’s important to note that these properties can significantly impact the effectiveness of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its ability to inhibit osteoclastogenesis and bone resorption . By inhibiting ERK phosphorylation, this compound disrupts the normal development and function of osteoclasts, cells responsible for bone resorption . This leads to a reduction in bone resorption, which can have significant implications in conditions like osteoporosis .

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35FN2O4.C4H4O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4;5-3(6)1-2-4(7)8/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b19-15+;2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPOECCHJLVVGO-FDULSSLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1F)/CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=C/C(=O)O)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39FN2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)

![2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2440429.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2440435.png)

![ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2440441.png)